molecular formula C27H27N3O2S B2546759 4-((2-((3-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1115323-62-0

4-((2-((3-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No. B2546759
M. Wt: 457.59
InChI Key: GPQHQDHNPKSXOO-UHFFFAOYSA-N
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Description

The compound , 4-((2-((3-Methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide, is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are an important class of compounds due to their wide range of biological activities and their use in medicinal chemistry.

Synthesis Analysis

The synthesis of quinazolinone derivatives can be achieved through several methods. One efficient approach is the solvent-free synthesis of quinazolin-4(3H)-ones using tetrabutylammonium bromide as a novel ionic liquid catalyst, which involves cyclocondensation of 2-aminobenzamide with aldehydes followed by oxidation . Another method includes the copper-catalyzed tandem reaction of ortho-bromobenzamides and isothiocyanates to yield 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones . Additionally, the cyclization of 2-benzoylamino-N-methyl-thiobenzamides can lead to the formation of 3-methyl-2-phenylquinazolin-4-thiones .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be complex and diverse. For instance, the one-step conversion of 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using Appel salt has been reported, which also provided insights into the crystal structure of the resulting compounds . The structural analysis is crucial for understanding the reactivity and potential biological activity of these molecules.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions. For example, the intramolecular Pd-catalyzed reaction of N-(2-alkenyl)-2-halo-3-nitrobenzamides can lead to the formation of 4-substituted 5-nitroisoquinolin-1-ones . The Rhodium(III)-catalyzed [4+2] annulation of N-arylbenzamidines with 1,4,2-dioxazol-5-ones provides an efficient method for synthesizing 4-aminoquinazolines . These reactions highlight the versatility of quinazolinone derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The solvent-free synthesis approach for 2-aryl-1,2,3,4-tetrahydroquinazolines emphasizes the practicality and efficiency of synthesizing these compounds without the need for solvents or catalysts . The practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate–anthranilic acid reaction also showcases the simplicity and high yields achievable with these compounds .

Scientific Research Applications

Antimicrobial Applications

Compounds derived from quinazolinones, including structures related to 4-((2-((3-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide, have shown promising antimicrobial properties. For instance, the study by Saravanan, Alagarsamy, and Prakash (2015) highlighted the synthesis and characterization of quinazolinone derivatives with significant in vitro antibacterial and antifungal activities against various human pathogenic microorganisms (Saravanan et al., 2015). Another study by Singh et al. (2010) focused on the synthesis of quinazolinone derivatives with antibacterial activity against several bacterial strains, emphasizing the therapeutic potential of these compounds (Singh et al., 2010).

Anticancer and Antitumor Applications

Quinazolinone derivatives have also been studied for their potential anticancer and antitumor activities. Al-Suwaidan et al. (2016) described the design, synthesis, and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, showing significant in vitro antitumor activity, with some compounds being more potent than the standard drug 5-FU (Al-Suwaidan et al., 2016).

Antioxidant Activities

The antioxidant potential of quinazolinone derivatives has also been explored. Khalida F. Al-azawi (2016) synthesized and characterized quinazolin derivatives, demonstrating their significant scavenging capacity against DPPH and Nitric oxide (NO) radicals, highlighting their potential as effective antioxidants (Al-azawi, 2016).

Organic Synthesis and Chemical Analysis

Quinazolinone compounds serve as valuable intermediates in organic synthesis, facilitating the development of novel chemical entities. For example, a study by Hikawa et al. (2012) introduced a novel method for synthesizing 4-phenylquinazolinones via a palladium-catalyzed reaction, illustrating the versatility of quinazolinone derivatives in synthetic chemistry (Hikawa et al., 2012).

Future Directions

The future research directions would likely involve further exploration of the biological activities of this compound. This could include testing against various biological targets, studying the mechanism of action, and optimizing the structure for increased activity and reduced toxicity .

properties

IUPAC Name

4-[[2-[(3-methylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S/c1-3-15-28-25(31)22-13-11-20(12-14-22)17-30-26(32)23-9-4-5-10-24(23)29-27(30)33-18-21-8-6-7-19(2)16-21/h4-14,16H,3,15,17-18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQHQDHNPKSXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-((3-methylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

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